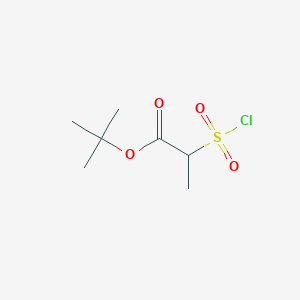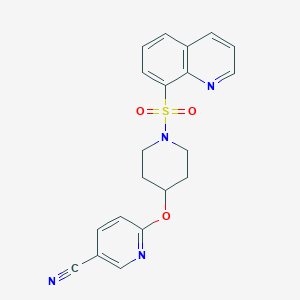
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
準備方法
The synthesis of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This is achieved through the reaction of a suitable amine with a pyrimidine derivative containing the trifluoromethyl group. The reaction is typically carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate.
-
Introduction of the Methoxyethyl Group: : The next step involves the introduction of the methoxyethyl group. This is accomplished by reacting the piperidine intermediate with an appropriate alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base like sodium hydroxide or potassium tert-butoxide.
-
Urea Formation: : The final step in the synthesis is the formation of the urea moiety. This is achieved by reacting the methoxyethyl-substituted piperidine intermediate with an isocyanate derivative. The reaction is typically carried out under mild conditions, using solvents such as dichloromethane or tetrahydrofuran.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
化学反応の分析
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The major products formed from these reactions are typically aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the pyrimidine ring or the urea moiety. Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation. The major products formed from these reactions are typically amines or alcohols.
-
Substitution: : The compound can undergo substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring. Common reagents used in these reactions include nucleophiles such as amines, thiols, and halides. The major products formed from these reactions are typically substituted pyrimidine derivatives.
科学的研究の応用
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
-
Pharmacology: : Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties. This includes studying its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its effects on different biological systems.
-
Materials Science: : The compound’s unique chemical properties make it a subject of study in materials science. Researchers explore its potential use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
-
Biological Research: : The compound is used as a tool in biological research to study various cellular processes and molecular pathways. This includes investigating its effects on cell signaling, gene expression, and protein function.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can be compared with other similar compounds, such as:
-
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)urea: : This compound has a pyridine ring instead of a pyrimidine ring. The presence of the pyridine ring can lead to different chemical and biological properties, such as altered binding affinity to molecular targets.
-
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)benzene-4-yl)piperidin-4-yl)urea: : This compound has a benzene ring instead of a pyrimidine ring. The presence of the benzene ring can result in different reactivity patterns and biological activities.
-
1-(2-Methoxyethyl)-3-(1-(6-(trifluoromethyl)thiazole-4-yl)piperidin-4-yl)urea: : This compound has a thiazole ring instead of a pyrimidine ring. The presence of the thiazole ring can lead to different chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2/c1-24-7-4-18-13(23)21-10-2-5-22(6-3-10)12-8-11(14(15,16)17)19-9-20-12/h8-10H,2-7H2,1H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNQENKSLCOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride](/img/structure/B2646015.png)
![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)
![1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)

![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2646025.png)

